H-Cys-Leu-Gly-Gly-Leu-Leu-Thr-Met-Val-OH
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Overview
Description
LMP2A (426-434) is a peptide derived from the latent membrane protein 2A of the Epstein-Barr virus. This peptide, with the sequence CLGGLLTMV, is recognized by cytotoxic T lymphocytes and is presented on the surface of infected cells by HLA-A*02:01 molecules . LMP2A plays a crucial role in maintaining the latent infection of Epstein-Barr virus in B lymphocytes and is associated with various malignancies, including nasopharyngeal carcinoma and Hodgkin lymphoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LMP2A (426-434) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of LMP2A (426-434) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
LMP2A (426-434) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid analogs are used in SPPS to introduce substitutions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups.
Substitution: Peptide analogs with modified amino acid residues.
Scientific Research Applications
LMP2A (426-434) has several scientific research applications:
Immunology: It is used to study the immune response to Epstein-Barr virus infections and to develop T cell-based therapies.
Oncology: The peptide is a target for immunotherapy in Epstein-Barr virus-associated malignancies, such as nasopharyngeal carcinoma and Hodgkin lymphoma.
Vaccine Development: LMP2A (426-434) is explored as a potential component of vaccines against Epstein-Barr virus
Mechanism of Action
LMP2A (426-434) exerts its effects by being presented on the surface of infected cells by HLA-A*02:01 molecules. This presentation allows cytotoxic T lymphocytes to recognize and target the infected cells for destruction. The peptide’s interaction with T cell receptors triggers an immune response that helps control the infection .
Comparison with Similar Compounds
Similar Compounds
LMP1 (125-133): Another peptide derived from Epstein-Barr virus latent membrane protein 1.
EBNA1 (562-570): A peptide from Epstein-Barr virus nuclear antigen 1.
Uniqueness
LMP2A (426-434) is unique due to its high immunogenicity and specificity for HLA-A*02:01. This makes it an ideal target for T cell-based therapies and vaccine development .
Properties
Molecular Formula |
C39H71N9O11S2 |
---|---|
Molecular Weight |
906.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C39H71N9O11S2/c1-19(2)13-26(45-33(52)24(40)18-60)34(53)42-16-29(50)41-17-30(51)43-27(14-20(3)4)36(55)46-28(15-21(5)6)37(56)48-32(23(9)49)38(57)44-25(11-12-61-10)35(54)47-31(22(7)8)39(58)59/h19-28,31-32,49,60H,11-18,40H2,1-10H3,(H,41,50)(H,42,53)(H,43,51)(H,44,57)(H,45,52)(H,46,55)(H,47,54)(H,48,56)(H,58,59)/t23-,24+,25+,26+,27+,28+,31+,32+/m1/s1 |
InChI Key |
DGAJITDEHPNIPR-BXCYYTRQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CS)N |
Origin of Product |
United States |
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